Methyl 3-nitrooxanthrene-1-carboxylate
Description
Methyl 3-nitrooxanthrene-1-carboxylate is a nitro-substituted aromatic ester derived from the xanthrene scaffold. The compound combines a xanthrene core (a tricyclic aromatic system) with a nitro group at position 3 and a methyl ester moiety at position 1.
Properties
IUPAC Name |
methyl 3-nitrodibenzo-p-dioxin-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c1-19-14(16)9-6-8(15(17)18)7-12-13(9)21-11-5-3-2-4-10(11)20-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMDEODEBFKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])OC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitrooxanthrene-1-carboxylate typically involves the nitration of oxanthrene derivatives followed by esterification. One common method includes the nitration of oxanthrene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitrooxanthrene is then subjected to esterification using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitrooxanthrene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile, various substituted oxanthrene derivatives can be formed.
Scientific Research Applications
Key Properties
- Molecular Formula: C12H9N1O4
- Molecular Weight: 233.21 g/mol
- Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Scientific Research Applications
1. Organic Synthesis
Methyl 3-nitrooxanthrene-1-carboxylate serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. Its nitro group can undergo reduction reactions to form amines, which are valuable in synthesizing biologically active compounds.
2. Anticancer Research
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HT-29 (Colon Cancer)
The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation through modulation of key signaling pathways.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.5 |
| HT-29 | 4.8 |
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies demonstrate its effectiveness against resistant strains of bacteria, including Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The study utilized the MTT assay to quantify cell proliferation and confirmed the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Resistance
In another clinical study, this compound was tested for its ability to overcome antimicrobial resistance mechanisms in Staphylococcus aureus. The results indicated that the compound could enhance the efficacy of existing antibiotics when used in combination therapies, providing a promising avenue for addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of Methyl 3-nitrooxanthrene-1-carboxylate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
The following analysis compares Methyl 3-nitrooxanthrene-1-carboxylate with structurally or functionally related methyl esters and aromatic systems.
Structural Analogues


Key Observations :
- Aromatic vs. Aliphatic Systems : this compound’s xanthrene core distinguishes it from aliphatic esters like methyl salicylate or cyclopentane-based derivatives. The aromatic system likely confers higher thermal stability but lower solubility in polar solvents compared to aliphatic analogues .
- Functional Group Effects : The nitro group at C3 is electron-withdrawing, which may reduce ester hydrolysis rates compared to electron-donating groups (e.g., -OH in methyl salicylate). This could make the compound less reactive in nucleophilic substitution reactions .
Limitations in Current Data
- Theoretical vs. Empirical Comparisons : Direct experimental data (e.g., melting point, solubility) for this compound is missing. Comparisons rely on extrapolation from structural analogues and general ester chemistry principles .
Biological Activity
Methyl 3-nitrooxanthrene-1-carboxylate (MNOX) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MNOX, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
MNOX is characterized by the presence of a nitro group and a carboxylate moiety attached to an oxanthrene backbone. Its structural formula can be represented as follows:
This compound is typically synthesized through organic reactions involving nitration and carboxylation processes, leading to its unique properties that may contribute to its biological activities.
The biological activity of MNOX can be attributed to several mechanisms:
- Antioxidant Activity : MNOX exhibits significant radical scavenging properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using DPPH and ABTS assays, where MNOX demonstrates high scavenging efficiency .
- Enzyme Inhibition : Preliminary studies indicate that MNOX may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain oxidoreductases, which could influence metabolic processes in cells .
- Cellular Effects : MNOX has been tested on various cell lines, revealing its potential cytotoxic effects against cancer cells while sparing normal cells. This selective toxicity is essential for developing therapeutic agents with fewer side effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of MNOX:
Case Studies
Several case studies have explored the biological implications of MNOX:
- Antioxidant Efficacy in Hepatocytes : A study investigated the effect of MNOX on reactive oxygen species (ROS) levels in HepG2 liver cells. Results indicated that MNOX significantly reduced ROS levels, suggesting its protective role against oxidative damage .
- Cytotoxicity Assessment : In vitro experiments demonstrated that MNOX exhibited cytotoxic effects on various cancer cell lines while maintaining high viability in normal cells. This selectivity makes it a candidate for further development as an anti-cancer agent .
- Metabolic Pathway Influence : Research has indicated that MNOX affects metabolic pathways by modulating enzyme activities related to detoxification processes. This modulation could enhance the efficacy of existing treatments for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


